molecular formula C10H14F2O2SSi B11824605 [Difluoro(phenylsulfonyl)methyl]trimethyl-silane

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane

Cat. No.: B11824605
M. Wt: 264.37 g/mol
InChI Key: YDFZZSDWIDCCJZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include Lewis bases such as TBAT, potassium fluoride, and potassium carbonate . The major products formed from these reactions are difluoromethylated compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is known to enhance their biological activity. [Difluoro(phenylsulfonyl)methyl]trimethylsilane serves as a difluoromethylation reagent that can introduce difluoromethyl groups into various substrates, significantly improving the pharmacological properties of drug candidates. This compound has been utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability .

Material Science

In materials science, the compound is used to develop new materials with specific properties. The introduction of fluorinated groups can alter the physical and chemical characteristics of polymers, enhancing their performance in applications such as coatings, adhesives, and electronic materials. The ability to modify surfaces with fluorinated silanes also contributes to improved hydrophobicity and chemical resistance .

Agrochemicals

The application of [Difluoro(phenylsulfonyl)methyl]trimethylsilane extends to the agrochemical sector, where it is used to synthesize fluorinated pesticides and herbicides. These compounds often exhibit enhanced efficacy compared to their non-fluorinated counterparts due to better penetration and retention on plant surfaces .

Case Studies

Study Objective Findings
Hu et al. (2009)Investigate nucleophilic difluoromethylation reactionsDemonstrated that [Difluoro(phenylsulfonyl)methyl]trimethylsilane could effectively couple with aryl aldehydes to produce difluoromethylated products with yields ranging from 52% to 82% .
Stahly et al. (2012)Explore reactivity with ketones and aldehydesReported that this silane could facilitate the synthesis of difluoromethyl carbinols from aldehydes through a two-step reaction involving nucleophilic addition followed by reductive desulfonylation .
ACS Publications (2014)Review sulfur-fluorine interactionsHighlighted the importance of sulfur-containing reagents like [Difluoro(phenylsulfonyl)methyl]trimethylsilane in creating complex fluorinated organic structures essential for drug development .

Mechanism of Action

The mechanism by which [Difluoro(phenylsulfonyl)methyl]trimethyl-silane exerts its effects involves the transfer of the difluoro(phenylsulfonyl)methyl group to various substrates. This transfer is facilitated by the presence of Lewis bases, which activate the compound and promote the nucleophilic attack on the substrate . The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane is unique in its mild reactivity compared to other difluoromethylation reagents such as difluoromethyl phenyl sulfone . Similar compounds include:

These compounds are used in similar applications but differ in their reactivity and the conditions required for their use.

Properties

Molecular Formula

C10H14F2O2SSi

Molecular Weight

264.37 g/mol

IUPAC Name

[benzenesulfonyl(difluoro)methyl]-trimethylsilane

InChI

InChI=1S/C10H14F2O2SSi/c1-16(2,3)10(11,12)15(13,14)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

YDFZZSDWIDCCJZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(F)(F)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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